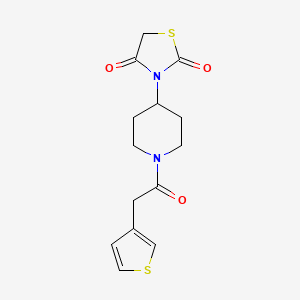

3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, a piperidine ring, and a thiophene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactionsThe final step involves the formation of the thiazolidine-2,4-dione ring, often through a cyclization reaction using thioglycolic acid and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are often employed to enhance the efficiency and sustainability of the synthesis process .

Análisis De Reacciones Químicas

2.2. Mechanisms of Reaction

The mechanisms of these reactions can vary significantly based on the substituents on the thiazolidine ring and the nature of the reactants. Key mechanisms include:

-

Nucleophilic Addition : The nucleophilic character of the sulfur atom in thiazolidines allows for various nucleophilic additions to carbonyl groups, facilitating the formation of more complex structures.

-

Cyclization Reactions : These reactions often lead to the formation of bicyclic compounds through intramolecular nucleophilic attacks. For example, when thiol groups are present, they can attack electrophilic centers in a cyclization step .

2.3. Reaction Conditions and Catalysts

Different conditions and catalysts can significantly influence the outcome of reactions involving thiazolidines:

-

Solvent Effects : The choice of solvent (e.g., ethanol, THF) can affect both the rate and yield of reactions. For instance, using ethanol in Knoevenagel condensation has been shown to enhance yields .

-

Catalytic Systems : Various catalysts such as potassium carbonate or Lewis acids (e.g., BF3·OEt2) have been employed to optimize reaction conditions and improve yields .

3.2. Biological Activity Data

Recent studies have indicated that derivatives of thiazolidine compounds exhibit significant biological activities:

| Compound | Activity Type | Reference |

|---|---|---|

| 5-Arylidene-thiazolidinedione | Anticancer | PMC5026645 |

| N-substituted thiazolidinediones | Antioxidant properties | MDPI Journal |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant anticancer properties. A study highlighted the synthesis of various thiazolidine derivatives, revealing that those containing thiophene rings showed potent activity against human cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A-549 (lung cancer) cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA synthesis and cell division, which are critical in cancer proliferation .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG-2 | 10 | DNA synthesis inhibition |

| Compound B | A-549 | 15 | Cell cycle arrest |

| 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione | HepG-2 & A-549 | TBD | TBD |

Antibacterial Properties

The antibacterial potential of thiazolidine derivatives has also been explored. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 2: Antibacterial Activity of Thiazolidine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 8 µg/mL | Cell wall disruption |

| Compound D | Escherichia coli | 16 µg/mL | Metabolic interference |

| This compound | TBD | TBD | TBD |

Pharmacological Insights

The pharmacological profile of thiazolidine derivatives suggests multiple mechanisms through which they exert their effects. These include:

- Inhibition of Enzymatic Activity : Many thiazolidines inhibit enzymes like carbonic anhydrase and histone deacetylases, which play roles in various diseases, including cancer.

- Interaction with Biological Targets : The heteroatoms in the thiazolidine ring can form interactions with key kinases involved in tumorigenesis and other pathological processes.

- Multi-target Approach : Compounds like this compound may act on multiple targets simultaneously, which can enhance their therapeutic efficacy while reducing the likelihood of resistance development.

Case Studies

Several case studies have documented the efficacy of thiazolidine derivatives:

- Study on HepG-2 Cells : A recent study demonstrated that a derivative similar to this compound exhibited an IC50 value lower than that of standard chemotherapeutics like cisplatin, indicating superior potency against liver cancer cells .

- Clinical Trials : Ongoing clinical trials are investigating the safety and efficacy profiles of thiazolidine-based compounds in treating various cancers and bacterial infections.

Mecanismo De Acción

The mechanism of action of 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiazolidine-2,4-dione derivatives and piperidine-containing molecules. Examples include:

Thiazolidinediones: Known for their antidiabetic properties.

Piperidine derivatives: Often used in medicinal chemistry for their pharmacological activities

Uniqueness

What sets 3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of the thiophene moiety, in particular, may enhance its pharmacological properties compared to other similar compounds .

Actividad Biológica

3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound belonging to the thiazolidinedione family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating metabolic disorders, antimicrobial infections, and inflammatory diseases. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiazolidine ring fused with a piperidine structure and a thiophene moiety. The general synthesis involves multiple steps, including the formation of the thiazolidine core and subsequent modifications to introduce the piperidine and thiophene groups. A typical synthetic route may follow these stages:

- Formation of Thiazolidine Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Piperidine : This can be done via nucleophilic substitution reactions.

- Acetylation with Thiophene : Utilizing thiophene-3-acetic acid in acylation reactions.

Antidiabetic Effects

Thiazolidinediones are primarily known for their role in managing type 2 diabetes mellitus. Research indicates that derivatives like this compound exhibit significant antihyperglycemic properties. In a study involving alloxan-induced diabetic rats, compounds with similar structures demonstrated a reduction in blood glucose levels by up to 69.55% compared to controls . The mechanism is believed to involve activation of peroxisome proliferator-activated receptors (PPARs), which regulate glucose metabolism and insulin sensitivity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinedione derivatives. For instance, compounds structurally related to this compound were tested against various bacterial strains using broth dilution methods. Results showed minimum inhibitory concentrations (MICs) as low as 3.91 mg/L, indicating potent antibacterial activity comparable to established antibiotics like oxacillin . The structure–activity relationship (SAR) analysis suggests that these compounds may act through multiple mechanisms, including disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

Thiazolidinediones have also been recognized for their anti-inflammatory effects. They inhibit key enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases. In vitro assays demonstrated that derivatives can significantly reduce lipoxygenase activity, which is crucial in mediating inflammatory responses . The antioxidant activity of these compounds was assessed using DPPH and ABTS methods, showing promising results that further support their therapeutic potential against oxidative stress-related conditions .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats treated with this compound, significant reductions in fasting blood glucose levels were observed after 30 days of treatment. The compound was well-tolerated with no adverse effects noted on liver or kidney function markers.

Case Study 2: Antimicrobial Assessment

A series of thiazolidinedione derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Among them, one derivative exhibited an MIC lower than that of standard treatments, suggesting its potential as a new antibiotic candidate.

Research Findings Summary Table

Propiedades

IUPAC Name |

3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-12(7-10-3-6-20-8-10)15-4-1-11(2-5-15)16-13(18)9-21-14(16)19/h3,6,8,11H,1-2,4-5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEKCZIFEXACRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.